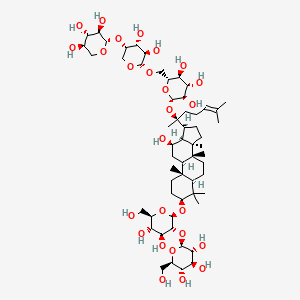
(2-Ethyl-1-methylpyrrolidin-2-yl)methanol
Vue d'ensemble
Description
“(2-Ethyl-1-methylpyrrolidin-2-yl)methanol”, also known as EMPM, is a chemical compound that has gained attention in various fields of research and industry. It has a CAS Number of 1427379-84-7 .
Molecular Structure Analysis
The molecular formula of “(2-Ethyl-1-methylpyrrolidin-2-yl)methanol” is C8H17NO . The InChI code is 1S/C8H17NO/c1-3-8(7-10)5-4-6-9(8)2/h10H,3-7H2,1-2H3 .Physical And Chemical Properties Analysis
“(2-Ethyl-1-methylpyrrolidin-2-yl)methanol” has a molecular weight of 143.23 . It is a liquid at room temperature .Applications De Recherche Scientifique
Methanol in Energy and Environmental Applications
Methanol, a simple alcohol similar in some aspects to (2-Ethyl-1-methylpyrrolidin-2-yl)methanol, is extensively researched for its role in energy production and environmental applications. For instance, bioethanol and methanol are considered attractive alternatives to diesel fuel due to their sustainability and reduced environmental impact. Research has focused on using bioethanol, a less toxic counterpart to methanol, for biodiesel production, highlighting the potential for renewable energy sources derived from local agricultural resources (Brunschwig, Moussavou, & Blin, 2012). Furthermore, methanol's role in hydrogen production, where it serves as a liquid hydrogen carrier, underscores its significance in developing a hydrogen economy, offering insights into high-purity hydrogen production pathways (García, Arriola, Chen, & de Luna, 2021).
Methanol in Chemical Synthesis and Industrial Applications
Methanol's utility extends to chemical synthesis, where it is involved in processes like the synthesis and decomposition reactions for thermal energy transport systems. These applications are crucial for energy conservation and global environmental protection (Liu, Yabe, Kajiyama, & Fukuda, 2002). Additionally, methanol acts as a critical intermediate in the conversion processes to produce valuable chemicals, such as propylene, highlighting its role in the petrochemical industry (Ali, Ahmed, Al-Baghli, Malaibari, Abutaleb, & Yousef, 2019).
Methanol in Environmental Monitoring and Pollution Control
Methanol's application in environmental monitoring is evident from its use as a marker for assessing the condition of solid insulation in power transformers. This application provides a method for monitoring cellulose insulation degradation, offering a non-invasive approach to maintaining and ensuring the longevity of electrical infrastructure (Jalbert, Rodriguez-Celis, Arroyo-Fernández, Duchesne, & Morin, 2019).
Safety and Hazards
Propriétés
IUPAC Name |
(2-ethyl-1-methylpyrrolidin-2-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO/c1-3-8(7-10)5-4-6-9(8)2/h10H,3-7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONCQZLDVYRIZII-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(CCCN1C)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Ethyl-1-methylpyrrolidin-2-yl)methanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![6-Aminobicyclo[2.2.1]heptan-2-ol hydrochloride](/img/structure/B1447867.png)


![tert-butyl N-{3-[(cyclopentylmethyl)amino]propyl}carbamate hydrochloride](/img/structure/B1447871.png)








